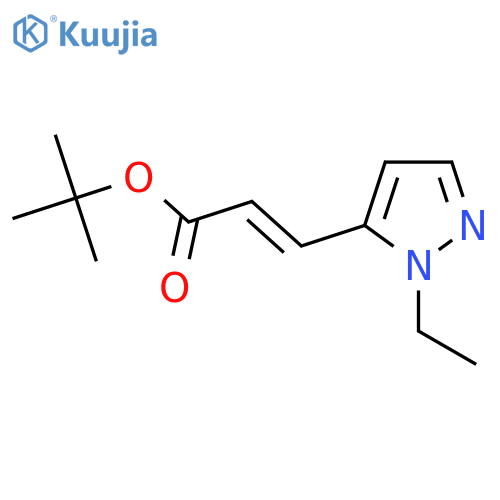

Cas no 2014676-96-9 (tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate)

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate

- 2014676-96-9

- EN300-1456035

-

- インチ: 1S/C12H18N2O2/c1-5-14-10(8-9-13-14)6-7-11(15)16-12(2,3)4/h6-9H,5H2,1-4H3/b7-6+

- InChIKey: YPZZHWPMMKJPMJ-VOTSOKGWSA-N

- SMILES: O(C(/C=C/C1=CC=NN1CC)=O)C(C)(C)C

計算された属性

- 精确分子量: 222.136827821g/mol

- 同位素质量: 222.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 5

- 複雑さ: 269

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 44.1Ų

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1456035-50mg |

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

2014676-96-9 | 50mg |

$732.0 | 2023-09-29 | ||

| Enamine | EN300-1456035-1000mg |

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

2014676-96-9 | 1000mg |

$871.0 | 2023-09-29 | ||

| Enamine | EN300-1456035-1.0g |

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

2014676-96-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1456035-2500mg |

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

2014676-96-9 | 2500mg |

$1707.0 | 2023-09-29 | ||

| Enamine | EN300-1456035-5000mg |

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

2014676-96-9 | 5000mg |

$2525.0 | 2023-09-29 | ||

| Enamine | EN300-1456035-10000mg |

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

2014676-96-9 | 10000mg |

$3746.0 | 2023-09-29 | ||

| Enamine | EN300-1456035-100mg |

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

2014676-96-9 | 100mg |

$767.0 | 2023-09-29 | ||

| Enamine | EN300-1456035-500mg |

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

2014676-96-9 | 500mg |

$836.0 | 2023-09-29 | ||

| Enamine | EN300-1456035-250mg |

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

2014676-96-9 | 250mg |

$801.0 | 2023-09-29 |

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate 関連文献

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoateに関する追加情報

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate: A Comprehensive Overview

tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate, also known by its CAS number 2014676-96-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a pyrazole ring and an enoate functionality. The presence of the (2E) configuration indicates a specific geometric isomerism, which plays a crucial role in its chemical properties and potential applications.

The synthesis of tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate typically involves multi-step reactions, often starting from readily available starting materials. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have explored various catalysts, including transition metal catalysts and organocatalysts, to optimize the reaction conditions. For instance, the use of palladium catalysts has been shown to significantly improve the coupling efficiency in certain cases.

The compound's structure makes it highly versatile for various applications. One of the most promising areas is its use in drug discovery. The pyrazole ring is known for its bioactivity, and the enoate functionality can serve as a reactive site for further modifications. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. For example, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications.

In addition to its biological applications, tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate has also found utility in materials science. Its enoate functionality makes it suitable for polymerization reactions, leading to the development of novel polymeric materials with unique mechanical properties. Researchers have explored its use in synthesizing stimuli-responsive polymers, which can change their properties in response to external stimuli such as temperature or pH. These materials hold great promise for applications in drug delivery systems and smart textiles.

The compound's stability under various conditions is another critical factor influencing its applications. Studies have shown that it exhibits good thermal stability and resistance to oxidation under mild conditions. However, exposure to harsh conditions can lead to degradation, which must be considered during its synthesis and application. Recent research has focused on improving its stability through structural modifications, such as introducing electron-withdrawing groups or altering the substituents on the pyrazole ring.

From an environmental perspective, understanding the biodegradation pathways of tert-butyl (2E)-3-(1-ethyl-pyrazol-en-5-ylium propenoyl tert-butyrate) is essential for assessing its environmental impact. Initial studies suggest that it undergoes microbial degradation under aerobic conditions, with certain bacteria showing remarkable efficiency in breaking down the compound into less harmful byproducts. However, further research is needed to fully understand its environmental fate and develop strategies for minimizing ecological risks.

In conclusion, tert-butyl (2E)-3-(1-ethyl-pyrazol-en-5-ylium propenoyl tert-butyrate), with its unique structure and versatile properties, continues to be a focal point for researchers across multiple disciplines. Its potential applications span from drug development to advanced materials science, making it a compound of significant importance in contemporary chemistry.

2014676-96-9 (tert-butyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate) Related Products

- 53439-81-9(benzo[c][1,8]naphthyridin-6(5H)-one)

- 1335306-87-0((2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine)

- 2171941-61-8(2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid)

- 2229182-09-4(3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)

- 681260-32-2((4-Chlorobenzylidene)carbamic acid ethyl ester)

- 2034608-12-1(N-(diphenylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide)

- 1228600-40-5(5-Aminopentan-2-one hydrochloride)

- 2228787-23-1(tert-butyl 2-(2,6-difluoro-4-methylphenyl)piperazine-1-carboxylate)

- 1227954-90-6(5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid)

- 130193-89-4(benzyl (3R)-oxolane-3-carboxylate)